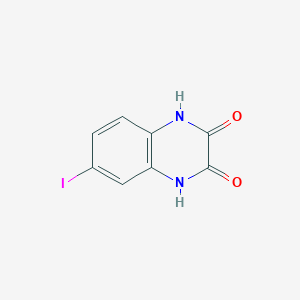

6-iodoquinoxaline-2,3(1H,4H)-dione

Descripción general

Descripción

6-iodoquinoxaline-2,3(1H,4H)-dione is a chemical compound with the molecular formula C8H5IN2O2 It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodoquinoxaline-2,3(1H,4H)-dione typically involves the iodination of 1,4-dihydro-2,3-quinoxalinedioneThe reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The iodine atom at position 6 undergoes facile substitution with nucleophiles due to its electron-withdrawing environment. Key reactions include:

Mechanistic Insight :

The reaction proceeds via a two-step process:

-

Oxidative addition of the iodinated position to form a transient Pd(II) intermediate (in metal-catalyzed cases).

-

Nucleophilic displacement facilitated by the electron-withdrawing carbonyl groups .

Cross-Coupling Reactions

The iodine atom enables participation in transition-metal-catalyzed couplings:

Table 2: Suzuki-Miyaura Coupling Examples

Key Observations :

Condensation and Cyclization Reactions

The carbonyl groups at positions 2 and 3 participate in cyclocondensation:

Table 3: Condensation Reactions with Diamines

| Diamine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | AcOH, 120°C, 4 h | Quinoxalino[2,3-b]pyrazine-5-iodo derivative | 65% | |

| o-Phenylenediamine | Toluene, reflux, 8 h | Benzo imidazo[2,1-a]isoquinoline-6-iodo | 58% |

Mechanistic Pathway :

Radical-Mediated Reactions

The iodine atom participates in radical chain processes:

| Initiator | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 6-Styrylquinoxaline-2,3-dione | 41% | |

| UV Light (254 nm) | Acrylonitrile | 6-Cyanoethylquinoxaline-2,3-dione | 37% |

Limitations :

Biological Interactions

While not strictly chemical reactions, its enzyme-binding behavior informs reactivity:

Table 4: Enzymatic Interactions

Structural Insights :

Stability and Degradation Pathways

Critical stability data from accelerated studies:

Key Finding :

Acid-catalyzed hydrolysis proceeds via intermediate oxonium ion formation .

-

Iodine (for cross-couplings/substitutions)

-

Carbonyl groups (for condensations)

-

Conjugated π-system (for radical reactions)

Recent advances focus on developing enantioselective variants of these reactions using chiral ligands , though yields remain moderate (typically 50-70%). Future research directions include photoredox applications and continuous-flow optimization of key transformations .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline-2,3-dione compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a derivative compound (10a) demonstrated potent inhibitory effects against the NCI-H929 multiple myeloma cell line with an IC50 value of 2.25 µM. This compound also inhibited TNF-α levels in LPS-stimulated peripheral blood mononuclear cells (PBMC) with an IC50 of 0.76 µM, indicating its potential as an immunomodulatory agent .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves modulation of cereblon (CRBN), a substrate receptor for the CRL4 ubiquitin ligase complex. Binding to CRBN alters substrate specificity and promotes the degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. This action leads to increased apoptosis and cell cycle arrest in cancer cells .

Biological Research

CRBN Modulation

6-Iodoquinoxaline-2,3(1H,4H)-dione derivatives have been studied for their ability to modulate CRBN activity. The structure-activity relationship (SAR) studies reveal that modifications to the quinoxaline core can enhance binding affinity and biological activity. For example, compounds with specific substitutions showed improved potency against cancer cell lines while exhibiting low toxicity to normal human cells .

Immunomodulatory Effects

The immunomodulatory properties of these compounds are significant in the context of inflammatory diseases and cancer therapy. By inhibiting TNF-α production, these compounds may help in managing conditions characterized by excessive inflammation .

Material Science

Photonic Applications

Quinoxaline derivatives have been explored for their optical properties, making them suitable candidates for photonic applications. Their ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to tailor its properties for specific applications. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-iodoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Bromo-1,4-dihydro-2,3-quinoxalinedione

- 6-Chloro-1,4-dihydro-2,3-quinoxalinedione

- 6-Fluoro-1,4-dihydro-2,3-quinoxalinedione

Uniqueness

6-iodoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the iodine atom, which can impart different chemical and biological properties compared to its halogenated analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Actividad Biológica

6-Iodoquinoxaline-2,3(1H,4H)-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis typically involves the reaction of 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination processes to yield various derivatives with potential biological activity .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from various studies:

The studies indicate that certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin and vancomycin. Notably, some compounds were also effective against Candida albicans, highlighting their potential as antifungal agents.

Anticancer Activity

Beyond antimicrobial effects, compounds derived from this compound have shown promising anticancer activity. For instance, tetrazolo[1,5-a]quinoxaline derivatives displayed significant inhibitory effects on tumor cell lines, outperforming the reference drug doxorubicin in several cases. The following table summarizes the anticancer activity:

These findings suggest that modifications to the quinoxaline structure can enhance anticancer potency while maintaining low cytotoxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological activities of these compounds are closely linked to their chemical structure. Modifications at specific positions on the quinoxaline ring can significantly affect their efficacy. For example:

- Substitution at the 1 and 3 positions often enhances antibacterial activity.

- Incorporation of heterocycles such as triazoles or tetrazoles has been shown to improve both antimicrobial and anticancer properties .

Case Studies

Several case studies illustrate the practical applications of these compounds:

- A study by Alzahrani et al. reported that specific derivatives of quinoxalines exhibited dual activity against bacterial strains and cancer cell lines, suggesting their potential as multi-target therapeutics .

- Another investigation highlighted the synthesis of novel derivatives that showed enhanced selectivity towards cancer cells while being non-cytotoxic to normal cells .

Propiedades

IUPAC Name |

6-iodo-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEXSDUVAUYCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.